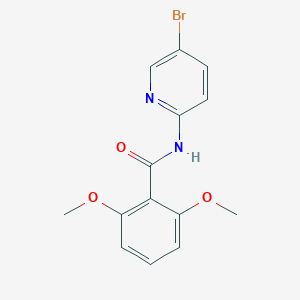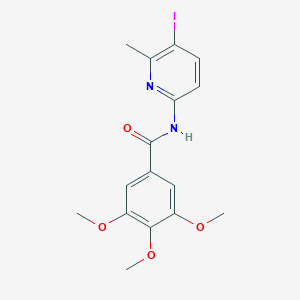![molecular formula C15H12Cl2N2O2S B244833 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most widely used NSAIDs in the world.
作用机制
The mechanism of action of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide has been shown to have antioxidant and antiplatelet effects. It has also been shown to have effects on the cardiovascular system, including the reduction of blood pressure and the prevention of atherosclerosis.
实验室实验的优点和局限性
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide has several advantages for use in laboratory experiments. It is a well-characterized compound that is widely available and relatively inexpensive. It is also highly soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide also has some limitations, including its potential toxicity and the fact that it may interfere with other biochemical pathways.
未来方向
There are several potential future directions for research involving N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide. One area of interest is the development of new NSAIDs with improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide on the cardiovascular system. Finally, there is interest in the development of new drug delivery systems that can improve the bioavailability and efficacy of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide.
合成方法
The synthesis of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide involves several steps, including the reaction of 3,5-dichloroaniline with thionyl chloride to form 3,5-dichloro-4-nitroaniline, which is then reduced to 3,5-dichloro-4-aminoaniline. This compound is then reacted with 2-methylbenzoic acid to form N-(2-methylphenyl)-3,5-dichloro-4-aminobenzoic acid, which is then converted to N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide by reaction with thionyl chloride and ammonium hydroxide.
科学研究应用
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including arthritis, menstrual cramps, and post-operative pain. In addition, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide has been used in scientific research to study the mechanism of action of NSAIDs and to develop new drugs with similar properties.
属性
分子式 |
C15H12Cl2N2O2S |
|---|---|
分子量 |
355.2 g/mol |
IUPAC 名称 |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-8-4-2-3-5-10(8)14(21)19-15(22)18-9-6-11(16)13(20)12(17)7-9/h2-7,20H,1H3,(H2,18,19,21,22) |
InChI 键 |
XWTBWXWWWMWBLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)



![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)


![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)